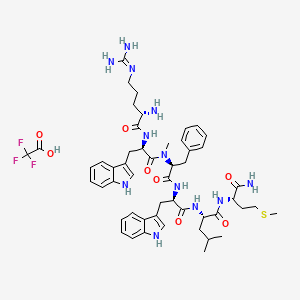

Antagonist G (TFA)

Beschreibung

Antagonist G (TFA) is a synthetic peptide antagonist with potent activity against vasopressin receptors. Its chemical structure includes the sequence RW-{Me-Phe}-WLM-NH2 (CAS: 115150-59-9), a molecular formula of C₄₉H₆₆N₁₂O₆S, and a molecular weight of 951.19 g/mol . This compound exhibits ≥95% purity and is used in preclinical research for vasopressin-related pathologies, cancer chemotherapy sensitization, and neuroendocrine studies. Antagonist G (TFA) also demonstrates weak antagonism against gastrin-releasing peptide (GRP) and bradykinin receptors, along with inducing AG-1 transcription to enhance chemosensitivity in cancer cells .

Eigenschaften

Molekularformel |

C51H67F3N12O8S |

|---|---|

Molekulargewicht |

1065.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C49H66N12O6S.C2HF3O2/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53;3-2(4,5)1(6)7/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54);(H,6,7)/t35-,38-,39-,40+,41+,42-;/m0./s1 |

InChI-Schlüssel |

GUDATFWCKFMCTO-RGVCNNQFSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gradient Optimization

Analytical and preparative HPLC rely on TFA-containing mobile phases to enhance peak resolution. A representative method uses:

-

Column : Chemcosorb ODS (3.9 × 300 mm)

-

Eluent : Linear gradient from 14% to 35% acetonitrile in 20 mM phosphate buffer (pH 3.0) over 15 minutes

-

Flow Rate : 1 mL/min (analytical), 7–10 mL/min (preparative)

Under these conditions, Antagonist G (TFA) elutes at 40–60 minutes, with purity >95% after a single preparative run.

Residual TFA Quantification

Ion chromatography with suppressed conductivity detection achieves parts-per-billion sensitivity for residual TFA:

-

Column : IonPac AS18 (4 × 250 mm)

-

Eluent : Step gradient from 22 mM KOH (0–6 min) to 28 mM KOH (6–12 min)

-

Suppressor : ASRS Ultra (80 mA)

This method detects TFA in protein buffers (0.1 M acetate, 0.25 M NaCl) spiked with 300 ng/mL, demonstrating 98–115% recovery without matrix interference.

Solution-Phase Modifications and Intermediate Synthesis

Uracil Cyclization for Core Structure

Reaction Scheme 1 (patent WO2013129879A1) outlines the synthesis of a pivotal bicyclic intermediate:

Functionalization with TFA Salts

Final steps involve converting free-base antagonists to TFA salts via lyophilization from 0.1% TFA/water or counterion exchange using TFA-saturated ether. X-ray crystallography confirms salt formation, with Cambridge Structural Database entries validating trifluoroacetate coordination geometries.

Comparative Analysis of Synthetic Routes

| Parameter | SPPS Route | Solution-Phase Route |

|---|---|---|

| Yield (Crude) | 60–70% | 45–55% |

| Purity (Post-HPLC) | >95% | 88–92% |

| TFA Usage | 95% (cleavage) | 0.1% (lyophilization) |

| Scale-Up Feasibility | Moderate | High |

The SPPS route offers superior purity but requires extensive TFA volumes, complicating waste management. Conversely, solution-phase synthesis enables gram-scale production but necessitates additional purification steps.

Case Study: Large-Scale Production

A 10 mmol synthesis of Antagonist G (TFA) via SPPS achieved the following metrics:

Analyse Chemischer Reaktionen

Antagonist G (Trifluoraceattat-Salz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Disulfidbrücken zwischen Cysteinresten führen.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie in Thiolgruppen zurückverwandeln.

Substitution: Peptidbindungen können Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol (DTT) und Nukleophile wie Hydroxylamin . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Art der beteiligten Substituenten ab.

Wissenschaftliche Forschungsanwendungen

Antagonist G (Trifluoraceattat-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Induziert Apoptose und reduziert das Tumorwachstum in Modellen für kleinzelligen Lungenkrebs.

Zellsignalisierungsstudien: Hemmt die durch Vasopressin induzierte Produktion von Inositolphosphat in Swiss 3T3-Fibroblasten.

Neurowissenschaften: Als Neuropeptid-Antagonist wird es verwendet, um die Rolle von Neuropeptiden in verschiedenen physiologischen Prozessen zu untersuchen.

Pharmakologie: Dient als Werkzeug, um die Wirkmechanismen von Neuropeptid-Antagonisten und ihre potenziellen therapeutischen Anwendungen zu untersuchen.

5. Wirkmechanismus

Antagonist G (Trifluoraceattat-Salz) übt seine Wirkungen aus, indem es die Bindung von Vasopressin an seine Rezeptoren auf Zellmembranen hemmt . Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, wie z. B. die Produktion von Inositolphosphat. Darüber hinaus induziert es Apoptose und die Produktion von reaktiven Sauerstoffspezies (ROS) in Krebszellen, was zu seinen Antitumor-Effekten beiträgt .

Wirkmechanismus

Antagonist G (trifluoroacetate salt) exerts its effects by inhibiting the binding of vasopressin to its receptors on cell membranes . This inhibition prevents the activation of downstream signaling pathways, such as the production of inositol phosphate. Additionally, it induces apoptosis and the production of reactive oxygen species (ROS) in cancer cells, contributing to its anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The pharmacological profile of Antagonist G (TFA) is contextualized below against structurally and functionally related compounds (Table 1).

Table 1: Comparative Pharmacological Profiles of Antagonist G (TFA) and Analogous Compounds

Selectivity and Receptor Interaction

- Antagonist G (TFA) vs. RG7713 : While both target vasopressin receptors, RG7713 exhibits >39-fold selectivity for human V1a receptors (Kᵢ = 1 nM) over murine V1a (Kᵢ = 39 nM), making it a brain-penetrant candidate for neuropsychiatric conditions . Antagonist G (TFA), in contrast, lacks receptor subtype specificity but shows broader activity against GRP and bradykinin receptors .

- Antagonist G (TFA) vs. Felypressin : Felypressin acts as a vasopressin V1 agonist , inducing vasoconstriction, whereas Antagonist G (TFA) blocks vasopressin signaling. This functional dichotomy highlights the importance of structural motifs (cyclic vs. linear peptides) in determining agonist/antagonist activity .

Structural and Mechanistic Divergence

- Peptide vs. Non-peptide Antagonists: Antagonist G (TFA) and Men 10376 TFA are peptide-based, whereas RG7713 is a small molecule. Peptide antagonists often exhibit shorter half-lives but higher target specificity due to conformational complementarity .

- Dual Antagonism of Antagonist G (TFA) : Unlike Men 10376 TFA (specific to NK-2 receptors), Antagonist G (TFA) inhibits multiple receptors (vasopressin, GRP, bradykinin), suggesting a broader but less potent pharmacological profile .

Research Findings and Limitations

- Efficacy in Vasopressin Inhibition : Antagonist G (TFA) reduces vasopressin-mediated cellular responses in vitro, but its weak GRP/bradykinin antagonism limits utility in multifactorial pathologies .

- Lack of Quantitative Binding Data : Unlike RG7713 (Kᵢ = 1 nM), Antagonist G (TFA) lacks reported IC₅₀/Kᵢ values, complicating direct potency comparisons .

- Structural Instability : As a linear peptide, Antagonist G (TFA) is susceptible to enzymatic degradation, contrasting with cyclic analogs like Felypressin .

Q & A

Q. What protocols enhance reproducibility in cross-lab validation of Antagonist G (TFA) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.